molecular formula C21H16N2O4 B2707299 3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide CAS No. 477511-47-0

3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide

Cat. No.: B2707299
CAS No.: 477511-47-0
M. Wt: 360.369
InChI Key: RNPHZCZVRZNYEL-UHFFFAOYSA-N
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Description

3-(3-Methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide is a synthetic hybrid compound designed for medicinal chemistry and oncology research. It incorporates two pharmaceutically significant scaffolds: the benzofuran ring and the naphthalene carboxamide group. The benzofuran moiety is a privileged structure in drug discovery, recognized for its diverse biological activities. Benzofuran derivatives have demonstrated potent effects in various research models, including anti-cancer activity by targeting pathways such as epidermal growth factor receptor (EGFR) inhibition . Furthermore, this class of compounds has shown promise as antimicrobial agents , with some derivatives acting as inhibitors for targets like Mycobacterium tuberculosis DNA gyrase . The naphthalene carboxamide component is another well-established pharmacophore. Research into similar naphthalene-carboxamide structures has revealed their potential as chemosensitizing agents , which may help overcome multidrug resistance in cancer cells by inhibiting efflux proteins like P-glycoprotein . This makes the core structure a valuable scaffold for investigating new oncology therapeutics. Given its molecular architecture, this compound is suited for researchers exploring: Novel small-molecule inhibitors for oncology targets. Structure-activity relationship (SAR) studies around hybrid benzofuran-carboxamide structures. Mechanisms to counteract multidrug resistance in cancer chemotherapy. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-26-17-11-13-7-3-2-6-12(13)10-15(17)21(25)23-18-14-8-4-5-9-16(14)27-19(18)20(22)24/h2-11H,1H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPHZCZVRZNYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene moiety is introduced via an amide coupling reaction. This involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with an amine derivative of the benzofuran core in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization step and automated peptide synthesizers for the amide coupling reaction.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products

    Oxidation: 3-Hydroxy-naphthalene-2-carboxamide.

    Reduction: 3-[(3-Methoxynaphthalene-2-methanol)amino]-1-benzofuran-2-methanol.

    Substitution: 3-Methoxynaphthalene-2-carboxylic acid and 1-benzofuran-2-amine.

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Building Block for Synthesis

  • Description : The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can lead to new derivatives with enhanced properties.
  • Example : It can be used in the synthesis of other benzofuran derivatives that exhibit different biological activities.

2. Biology: Study of Cellular Processes

  • Description : Due to its biological activities, this compound is investigated for its role in cellular processes and interactions.
  • Mechanism of Action : It may interact with specific molecular targets, inhibiting enzymes or modulating receptors involved in critical pathways such as apoptosis and cell proliferation.

3. Medicine: Therapeutic Applications

  • Anticancer Activity : Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in cancer cells by affecting mitochondrial pathways and inhibiting cell cycle progression.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Studies highlight its ability to scavenge reactive oxygen species (ROS), providing protection against oxidative stress-related neuronal damage.

4. Industry: Development of New Materials

  • Description : The compound can be utilized in creating new materials with specific properties, such as organic semiconductors.
  • Application Example : Its unique structure may enhance the performance of materials used in electronic devices.

Data Tables

Application AreaSpecific UseBiological ActivityReferences
ChemistrySynthesis of derivativesBuilding block for complex molecules
BiologyCellular interaction studiesEnzyme inhibition, receptor modulation
MedicineAnticancer & antimicrobial researchInduces apoptosis, inhibits bacterial growth
IndustryMaterial developmentOrganic semiconductor applications

Case Studies

  • Anticancer Research :
    • A study focused on the anticancer properties of benzofuran derivatives found that modifications to the structure significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The research demonstrated that these compounds could induce apoptosis by modulating key proteins involved in cell survival pathways .
  • Antimicrobial Efficacy :
    • Another investigation assessed the antimicrobial activity of related compounds against common pathogens like E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited comparable efficacy to established antibiotics, highlighting their potential as therapeutic agents.
  • Neuroprotection Studies :
    • Research into the neuroprotective effects of benzofuran derivatives revealed their ability to protect neuronal cells from oxidative stress by scavenging ROS and inhibiting excitotoxicity. This suggests potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide bond allows it to form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the conjugated system of the benzofuran and naphthalene rings may enable the compound to participate in electron transfer reactions, further influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound shares a benzofuran-2-carboxamide core with several analogues, but its 3-methoxynaphthalene substituent distinguishes it. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents on Benzofuran Core Pharmacological Target/Activity Key Reference
3-(3-Methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide 3-Methoxynaphthalene-2-amido Undefined (structural similarity suggests CNS or HDAC targets) N/A
ABBF (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide) 7-Methoxyphenyl + azabicyclo substituent α7 nicotinic acetylcholine receptor agonist (cognitive enhancement)
C8 (7-Methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide) 7-Methoxy + sulfamoylphenylmethyl Class I HDAC inhibitor (anticancer)
Compound 21 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide) Benzimidazole-benzyl group Indoleamine 2,3-dioxygenase‑1 (IDO1) inhibitor (immunomodulation)
3-(5-Chlorothiophene-2-amido)-1-benzofuran-2-carboxamide 5-Chlorothiophene-2-amido Undefined (potential kinase or protease inhibition)
Abexinostat (3-(dimethylaminomethyl)-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide) Dimethylaminomethyl + hydroxycarbamoyl phenoxy Pan-HDAC inhibitor (cancer therapy)

Pharmacological Activity Comparison

Neuroactive Analogues
  • ABBF : Demonstrates potent α7 nAChR agonism, improving working and recognition memory in rodent models of Alzheimer’s disease (AD). Its 7-methoxyphenyl group and azabicyclo linker likely enhance receptor binding affinity and CNS penetration .
HDAC Inhibitors
  • C8 and Abexinostat: Both target HDACs but differ in substituents. C8’s sulfamoyl group may enhance selectivity for specific HDAC isoforms, while Abexinostat’s hydroxamate moiety enables Zn²⁺ chelation, critical for pan-HDAC inhibition . The methoxynaphthalene group in the target compound lacks a hydroxamate, suggesting a different mechanism if HDAC inhibition is observed.
Immunomodulatory and Anticancer Analogues
  • Compound 21: Acts as an IDO1 inhibitor, a target in cancer immunotherapy. Its benzimidazole substituent likely facilitates binding to the IDO1 active site, a feature absent in the target compound .

Physicochemical Properties

  • Solubility: Abexinostat is soluble in DMSO, a trait linked to its polar hydroxycarbamoyl group . The methoxynaphthalene group in the target compound may reduce aqueous solubility compared to analogues with sulfonamide or hydroxamate substituents.
  • Lipophilicity : The naphthalene moiety likely increases logP values, enhancing blood-brain barrier permeability relative to analogues like C8 or Compound 21.

Biological Activity

The compound 3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety linked to a naphthalene derivative through an amide bond. This structural configuration is believed to contribute to its biological activity.

Research indicates that compounds similar to This compound often exert their effects through several mechanisms:

  • Enzyme Inhibition : Many derivatives have shown inhibitory effects on various enzymes, such as α-glucosidase, which is crucial in carbohydrate metabolism. The inhibition of this enzyme can help manage conditions like diabetes by slowing down glucose absorption in the intestines .
  • Cytotoxicity Against Cancer Cells : Preliminary studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines, indicating potential anti-cancer properties. The cytotoxicity is typically assessed using assays such as MTT, which evaluates cell viability .

Biological Evaluation

The biological evaluation of This compound has been conducted through various in vitro assays. Below is a summary of findings related to its biological activity:

Table 1: Biological Activity Overview

Activity TypeTarget/AssayIC50 Value (µM)Reference
α-glucosidase InhibitionEnzymatic Assay40.6 - 164.3
Cytotoxicity3T3 Cell Line>150
Cancer Cell LinesHeLa, A549, MCF-7Varies

Case Studies

Several studies have investigated the biological activity of compounds structurally related to This compound :

  • Study on Enzyme Inhibition :
    • A study synthesized various benzofuran derivatives and evaluated their inhibitory effects on α-glucosidase. The most potent compound demonstrated an IC50 value significantly lower than the standard drug acarbose, indicating enhanced efficacy in enzyme inhibition .
  • Cytotoxicity Assessment :
    • The cytotoxic effects were assessed using the MTT assay on normal and cancer cell lines. Results indicated that while some derivatives were non-cytotoxic at high concentrations (150 µM), others exhibited significant cytotoxicity against specific cancer cell lines, suggesting selective action against malignant cells .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step processes, including:

  • Preparation of the benzofuran-2-carboxamide core via cyclization reactions.
  • Introduction of the 3-methoxynaphthalene moiety via palladium-catalyzed C-H arylation or transamidation reactions .
  • Optimization of reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to improve yield. For example, continuous flow reactors and automated systems enhance scalability .
    • Data Table :
StepReaction TypeCatalystYield (%)Reference
1CyclizationH₂SO₄65
2C-H ArylationPd(OAc)₂78

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., methoxy group at naphthalene C3) .
  • HRMS : High-resolution mass spectrometry for molecular weight validation.
  • X-ray crystallography : Resolve structural ambiguities; used in related benzofuran carboxamides to confirm planarity of the fused ring system .

Advanced Research Questions

Q. How can QSAR models be applied to predict the biological activity of derivatives?

  • Methodology :

  • Use docking simulations to identify critical binding regions (e.g., capping, linker, and Zn²⁺-binding motifs in HDAC inhibitors) .
  • Correlate substituent electronic properties (Hammett constants) with activity. For example, methoxy groups enhance electron density, affecting HDAC binding .
    • Data Table : HDAC Inhibition (IC₅₀) of Derivatives:
DerivativeR-GroupIC₅₀ (nM)
C87-methoxy12.3
C94-sulfamoylphenyl8.7

Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Validate assay conditions (e.g., pH, co-solvents) that may alter compound stability .
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, nematode lethality assays combined with biochemical profiling clarified synergies with aldicarb .

Q. How to design experiments to identify molecular targets and mechanisms of action?

  • Methodology :

  • Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Gene knockdown/knockout : Test susceptibility in C. elegans mutants to pinpoint pathways (e.g., nicotinic acetylcholine receptors in neuroactivity studies) .

Q. What computational methods assess binding affinity and selectivity for target proteins?

  • Methodology :

  • Molecular dynamics simulations : Evaluate stability of ligand-protein complexes (e.g., calpain-1 protease binding via hydrophobic interactions) .
  • Free energy perturbation (FEP) : Quantify contributions of substituents (e.g., methoxy vs. chloro groups) to binding .

Q. How to optimize lead compounds using structural data from crystallography?

  • Methodology :

  • Modify the capping region to enhance hydrogen bonding (e.g., sulfonamide groups in HDAC inhibitors) .
  • Introduce steric bulk (e.g., cyclohexyl groups) to improve selectivity, as seen in calpain-1 inhibitor co-crystal structures .

Stability and Analytical Considerations

Q. What are the stability profiles of this compound under various storage and experimental conditions?

  • Methodology :

  • HPLC-MS monitoring : Track degradation in buffers (e.g., pH 7.4 PBS vs. acidic conditions) .
  • Light sensitivity : Store in amber vials; methoxynaphthalene derivatives are prone to photooxidation .

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